Ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that incorporates multiple functional groups, making it of interest in various scientific fields. Its molecular formula is , and it has a molecular weight of 419.5 g/mol. This compound is classified under the category of benzamides and triazoles, which are known for their diverse biological activities, including antimicrobial and antifungal properties .
The synthesis of ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves several steps that include the formation of the triazole ring and the introduction of the sulfanyl group.
Methods and Technical Details:
These synthetic routes may vary based on the availability of reagents and desired purity levels .
The molecular structure of ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can be represented using various chemical notation systems.
Key Structural Data:
InChI=1S/C22H23N5O3S/c1-29-19-11-7-10-18(15-19)23-21(28)16-30-22-25-24-20(14-17-8-3-2-4-9-17)27(22)26-12-5-6-13This notation provides a systematic way to describe the compound's structure, emphasizing its functional groups and connectivity.
Canonical SMILES: COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4 .
Ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions due to its multiple functional groups.
Reactions and Technical Details:
These reactions are critical for modifying the compound's structure for specific applications in medicinal chemistry .
The mechanism of action for ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with biological targets.
Process and Data:
Further research is necessary to elucidate specific mechanisms at a molecular level.
Ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate exhibits distinct physical and chemical properties that are essential for its application in scientific research.
Physical Properties:
Chemical Properties:
These properties influence its usability in various applications within medicinal chemistry and pharmacology .
Ethyl 4-(2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate has potential applications in several scientific fields:
Research continues to explore its full potential within these domains, emphasizing its relevance in contemporary scientific inquiries .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 13966-05-7
CAS No.:
CAS No.: 44817-99-4
CAS No.: